4-[1-[[7-(3,4,5-Trimethoxyphenyl)-1,6-naphthyridin-5-yl]oxy]ethyl]pyrrolidin-2-one
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Overview
Description
4-[1-[[7-(3,4,5-Trimethoxyphenyl)-1,6-naphthyridin-5-yl]oxy]ethyl]pyrrolidin-2-one is a complex organic compound featuring a trimethoxyphenyl group, a naphthyridine moiety, and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-[[7-(3,4,5-Trimethoxyphenyl)-1,6-naphthyridin-5-yl]oxy]ethyl]pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the trimethoxyphenyl and naphthyridine intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and cyclization, to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance efficiency and scalability while maintaining the quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-[1-[[7-(3,4,5-Trimethoxyphenyl)-1,6-naphthyridin-5-yl]oxy]ethyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of organic solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-[1-[[7-(3,4,5-Trimethoxyphenyl)-1,6-naphthyridin-5-yl]oxy]ethyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It serves as a probe in biological studies to investigate cellular processes and molecular interactions.
Medicine: The compound has shown potential in the development of therapeutic agents for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-[1-[[7-(3,4,5-Trimethoxyphenyl)-1,6-naphthyridin-5-yl]oxy]ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which can disrupt cell division and lead to cell death. Additionally, the naphthyridine moiety may interact with DNA and other biomolecules, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Colchicine: Contains a trimethoxyphenyl group and inhibits tubulin polymerization.
Podophyllotoxin: Another compound with a similar mechanism of action, used in cancer treatment.
Combretastatin: A potent microtubule-targeting agent with structural similarities.
Uniqueness
4-[1-[[7-(3,4,5-Trimethoxyphenyl)-1,6-naphthyridin-5-yl]oxy]ethyl]pyrrolidin-2-one is unique due to its combination of the trimethoxyphenyl and naphthyridine moieties, which confer distinct biological activities. This combination allows for a broader range of applications and potentially greater efficacy compared to similar compounds .
Properties
Molecular Formula |
C23H25N3O5 |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
4-[1-[[7-(3,4,5-trimethoxyphenyl)-1,6-naphthyridin-5-yl]oxy]ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C23H25N3O5/c1-13(15-10-21(27)25-12-15)31-23-16-6-5-7-24-18(16)11-17(26-23)14-8-19(28-2)22(30-4)20(9-14)29-3/h5-9,11,13,15H,10,12H2,1-4H3,(H,25,27) |
InChI Key |
BRYUNLVJDCMANZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC(=O)NC1)OC2=C3C=CC=NC3=CC(=N2)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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